Ethyl 2-methyl-[1,1'-biphenyl]-3-carboxylate
Description
Ethyl 2-methyl-[1,1'-biphenyl]-3-carboxylate is a biphenyl derivative featuring a methyl group at the 2-position of one phenyl ring and an ethyl ester moiety at the 3-position of the adjacent ring. Its synthesis typically involves transition-metal-catalyzed cross-coupling reactions or oxidative coupling methodologies, as inferred from analogous compounds .
Properties
Molecular Formula |
C16H16O2 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
ethyl 2-methyl-3-phenylbenzoate |
InChI |
InChI=1S/C16H16O2/c1-3-18-16(17)15-11-7-10-14(12(15)2)13-8-5-4-6-9-13/h4-11H,3H2,1-2H3 |
InChI Key |
QSLKPAYRVNKCFK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two organic groups. The process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of ethyl 2-methyl-[1,1’-biphenyl]-3-carboxylate may involve large-scale Suzuki–Miyaura coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents can be optimized to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the biphenyl rings.
Scientific Research Applications
Organic Synthesis
Ethyl 2-methyl-[1,1'-biphenyl]-3-carboxylate serves as a crucial building block in organic synthesis. Its biphenyl framework allows for the formation of various derivatives that can be utilized in the synthesis of more complex molecules. The compound is involved in several synthetic routes, including:
- Suzuki Coupling Reactions : This compound can be used as a precursor in palladium-catalyzed Suzuki reactions to form biphenyl derivatives, which are important in pharmaceuticals and agrochemicals.
- Esterification Reactions : The carboxylic acid functionality can react with alcohols to form esters, expanding the library of available compounds for further functionalization.
Research has indicated potential biological interactions involving this compound and various biological systems. The presence of functional groups like carboxylic acids enhances hydrogen bonding capabilities, which may increase binding affinity with proteins or enzymes. Notable applications include:
- Enzyme Inhibition Studies : Investigations into the inhibitory effects on specific enzymes have shown promise in developing therapeutic agents.
- Receptor Binding Assays : Studies are being conducted to evaluate the efficacy of this compound in binding to certain receptors, which could lead to advancements in drug design.
Material Science
The structural properties of this compound make it a candidate for applications in material science:
- Polymer Chemistry : Its biphenyl structure can be incorporated into polymers to enhance thermal stability and mechanical properties.
- Liquid Crystals : Compounds with biphenyl moieties are often studied for their liquid crystalline properties, which have applications in display technologies.
Comparative Analysis with Related Compounds
Understanding the unique characteristics of this compound can be enhanced by comparing it with structurally similar compounds. Below is a comparative table highlighting key features:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-Methylbiphenyl | Lacks carboxylic acid functionality | More hydrophobic; different reactivity |
| Ethyl [1,1'-biphenyl]-4-carboxylate | Carboxylic acid at the 4-position | Different position affects reactivity |
| Ethyl [1,1'-biphenyl]-2-carboxylate | Carboxylic acid at the 2-position | Altered sterics and electronic properties |
| 2-Methyl-[1,1'-biphenyl]-3-ol | Contains hydroxyl instead of carboxylic acid | Different functional group leads to distinct reactivity |
Case Studies and Research Findings
Recent studies have focused on the synthesis and application of this compound:
- A study published in PubMed Central explored the use of biphenyl derivatives in enzyme inhibition assays, demonstrating that modifications to the biphenylene framework could enhance biological activity against specific targets .
- Another investigation highlighted its role in developing new synthetic pathways for creating complex molecules used in medicinal chemistry .
Mechanism of Action
The mechanism by which ethyl 2-methyl-[1,1’-biphenyl]-3-carboxylate exerts its effects depends on its specific application. In biochemical assays, the compound may interact with enzymes or receptors, modulating their activity. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, influencing binding affinity and specificity .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in ester groups (ethyl vs. methyl), substituent positions, and functional groups (e.g., methoxy, nitro, formyl). These variations influence physicochemical properties and reactivity:
- Ester Group Impact : Ethyl esters generally exhibit higher lipophilicity compared to methyl esters, influencing solubility and bioavailability. For instance, Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate (MW 254.28) has a higher molecular weight than its methyl counterpart, affecting its chromatographic behavior .
- Substituent Position : Electron-withdrawing groups (e.g., formyl at 4') enhance reactivity in nucleophilic acyl substitutions, while electron-donating groups (e.g., methoxy at 4') stabilize aromatic systems .
Spectral and Analytical Data
- NMR and HRMS : Methyl 2'-methoxy derivatives (e.g., Methyl 3'-methoxy-[1,1'-biphenyl]-3-carboxylate) show characteristic <sup>13</sup>C NMR peaks at δ 166.82 (ester carbonyl) and δ 52.18 (methoxy), while HRMS confirms molecular ions (e.g., m/z 385.1646 for a related triester) .
- Safety Profiles : Ethyl 4'-formyl derivatives carry hazards (H315, H318) due to reactive aldehyde groups, whereas methyl/ethyl esters with inert substituents exhibit lower toxicity .
Biological Activity
Ethyl 2-methyl-[1,1'-biphenyl]-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its biphenyl structure with a carboxylate functional group. Its molecular formula is CHO, and it possesses a molecular weight of approximately 256.30 g/mol. The presence of the ethyl ester enhances its lipophilicity, potentially influencing its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes involved in cancer progression, such as histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs).
- Antioxidant Properties : Compounds with biphenyl structures often exhibit antioxidant activity, which can protect cells from oxidative stress.
- Modulation of Signaling Pathways : There is evidence that biphenyl derivatives can modulate key signaling pathways such as NF-κB and MAPK, which are crucial in cancer cell proliferation and survival.
Biological Assays and Efficacy
The efficacy of this compound has been assessed through various in vitro assays:
| Assay Type | Description | Findings |
|---|---|---|
| Cytotoxicity Assays | Evaluated against cancer cell lines (e.g., HeLa, MCF-7) | Showed significant cytotoxic effects at µM concentrations. |
| Enzyme Inhibition | Tested against HDAC and CDK enzymes | Demonstrated IC values in the low µM range. |
| Antioxidant Activity | DPPH radical scavenging assay | Exhibited moderate antioxidant activity compared to standard antioxidants. |
Case Studies
Recent studies have explored the therapeutic potential of this compound:
-
Study on Cancer Cell Lines :
A study investigated the effects of this compound on breast cancer cell lines. Results indicated that treatment led to a dose-dependent decrease in cell viability and induced apoptosis through the activation of caspase pathways . -
Animal Model Research :
In vivo studies using xenograft models demonstrated that administration of this compound significantly inhibited tumor growth compared to control groups. The compound was well-tolerated with no significant adverse effects noted . -
Mechanistic Insights :
Further mechanistic studies revealed that the compound inhibited the NF-κB signaling pathway, leading to reduced expression of anti-apoptotic proteins such as Bcl-2. This suggests a potential role in promoting apoptosis in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
